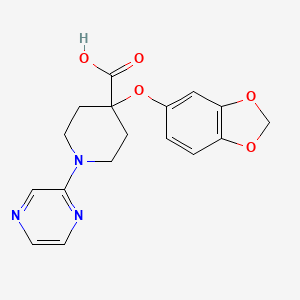![molecular formula C15H20Cl2N2O2 B5372195 ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)
ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate, also known as Etomidate, is a medication that is commonly used as an anesthetic agent. It is a short-acting intravenous drug that induces general anesthesia by binding to the GABA-A receptor in the brain. Etomidate has been widely studied for its mechanism of action and its potential applications in scientific research.
作用機序
Ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate works by enhancing the activity of the GABA-A receptor in the brain. This receptor is responsible for inhibiting the activity of neurons, and its activation leads to a decrease in neuronal activity and the induction of anesthesia. This compound binds to a specific site on the GABA-A receptor, which enhances its activity and leads to the induction of anesthesia.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It induces a rapid onset of anesthesia and has a short duration of action, making it a useful agent for short surgical procedures. This compound also has minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with cardiovascular or respiratory disease. However, it can cause adrenal suppression, which can lead to a decrease in cortisol production and an increased risk of infection.
実験室実験の利点と制限
Ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate has several advantages as a tool for scientific research. It is a highly selective GABA-A receptor agonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. It also has a rapid onset of action and a short duration of action, which makes it a useful agent for short-term experiments. However, this compound can be difficult to work with due to its low solubility and its potential for causing adrenal suppression.
将来の方向性
There are several future directions for research on ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate. One area of interest is the development of new anesthetic agents that have similar properties to this compound but with fewer side effects. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research on the mechanisms of action of this compound and its effects on the GABA-A receptor.
合成法
The synthesis of ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate involves several steps, including the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate to form ethyl 4-(3,4-dichlorobenzylamino)-3-oxobutanoate. This intermediate is then reacted with piperidine and sodium borohydride to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
Ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to selectively bind to the GABA-A receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been used in studies of the mechanisms of action of other anesthetic agents and in the development of new anesthetic drugs.
特性
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-2-21-15(20)19-7-5-12(6-8-19)18-10-11-3-4-13(16)14(17)9-11/h3-4,9,12,18H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWIPURPARWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)